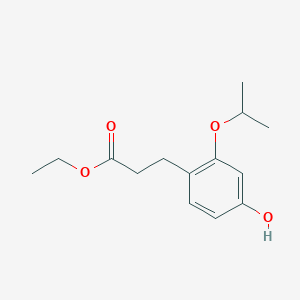

Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate

Vue d'ensemble

Description

Molecular Structure Analysis

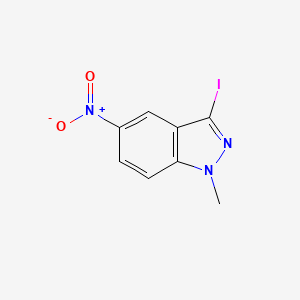

The molecular formula of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate is C14H20O4. This compound has a molecular weight of 252.31 g/mol. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR.Applications De Recherche Scientifique

Improved Synthesis of Phytoalexins

Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate plays a role in the improved synthesis of phytoalexins, specifically isoanigorufone, which are compounds produced by plants as a defense against pathogens. A study demonstrates the synthesis process of isoanigorufone, a phytoalexin exclusive to Musaceae, starting from a derivative of ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate, through a series of chemical reactions including Suzuki–Miyaura coupling and Friedel–Crafts acylation (Cano et al., 2013).

Enzyme-catalyzed Synthesis

In another study, the racemic form of ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, a structurally related compound, was used as a substrate in a multienzymatic procedure. This process facilitated the efficient synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids (Brem et al., 2010).

Dynamic Kinetic Resolution

A study focusing on dynamic kinetic resolution (DKR) details the multigram-scale synthesis of optically pure iso-dolaproine using a catalytic asymmetric hydrogenation process. The process started with a derivative similar to ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate (Lavergne et al., 2001).

Investigation of Polymorphism

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound with structural similarity, was investigated for its polymorphic forms using various spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Electroreductive Radical Cyclization

Research on the electroreductive intramolecular cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate, a compound structurally related to ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate, provided insights into catalytic reductions. This study proposed a mechanistic scheme for the formation of major products through radical intermediates (Esteves et al., 2005).

Stereoselective Bioreduction

Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a key chiral intermediate for a blockbuster antidepressant drug, was synthesized through the stereoselective bioreduction of a related ethyl 3-oxo-3-(2-thienyl) propanoate compound. This process was catalyzed by a specific reductase with excellent stereoselectivity (Ren et al., 2019).

Safety and Hazards

According to a safety data sheet, Ethyl 3-(4-hydroxyphenyl)propanoate should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . In case of contact, rinse immediately with plenty of water and seek medical attention if symptoms occur .

Propriétés

IUPAC Name |

ethyl 3-(4-hydroxy-2-propan-2-yloxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-4-17-14(16)8-6-11-5-7-12(15)9-13(11)18-10(2)3/h5,7,9-10,15H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSRFYDVNGTMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)

![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)

![ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate](/img/structure/B1397010.png)

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)

![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)

![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)